molecular formula C23H31N5O B6126659 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

カタログ番号 B6126659
分子量: 393.5 g/mol
InChIキー: DXHNIXSOBHBZOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PBTZ169, and it has been found to exhibit promising activity against drug-resistant strains of tuberculosis. In

作用機序

The mechanism of action of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the inhibition of mycobacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. This inhibition results in the disruption of bacterial DNA replication and ultimately leads to bacterial cell death. Additionally, this compound has also been found to exhibit activity against other bacterial and fungal targets, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been found to exhibit potent activity against various bacterial and fungal pathogens, including drug-resistant strains of tuberculosis. This compound has also been found to exhibit low toxicity and minimal side effects in preclinical studies. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is its broad-spectrum activity against various bacterial and fungal pathogens, including drug-resistant strains of tuberculosis. Additionally, this compound has been found to exhibit low toxicity and minimal side effects in preclinical studies. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in certain formulations.

将来の方向性

There are several future directions for the development of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine as a therapeutic agent. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for other bacterial and fungal pathogens. Furthermore, the development of new formulations and delivery methods could improve the solubility and bioavailability of this compound, making it more effective for therapeutic use. Overall, 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has shown great promise as a potential therapeutic agent for the treatment of drug-resistant tuberculosis and other infectious diseases.

合成法

The synthesis of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 4-(4-aminophenyl)-1-piperazine with 6-(1-piperidinyl)-2,4-diaminopyrimidine in the presence of 4-phenylbutanoyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

科学的研究の応用

4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug-resistant tuberculosis. This compound has been found to exhibit potent activity against various strains of tuberculosis, including multidrug-resistant and extensively drug-resistant strains. Additionally, this compound has also shown potential activity against other bacterial and fungal pathogens.

特性

IUPAC Name

4-phenyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-23(11-7-10-20-8-3-1-4-9-20)28-16-14-27(15-17-28)22-18-21(24-19-25-22)26-12-5-2-6-13-26/h1,3-4,8-9,18-19H,2,5-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHNIXSOBHBZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。